molecular formula C13H14ClN3O2S2 B4245402 3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B4245402
M. Wt: 343.9 g/mol
InChI Key: RTPJIFQDMCOXRC-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with the thiadiazole ring.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with a propanoyl chloride derivative to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.

Medicine

In the medical field, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In industry, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring and chlorophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-chlorophenyl)thio]-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]propanamide
  • **3-[(4-chlorophenyl)thio]-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]propanamide
  • **3-[(4-chlorophenyl)thio]-N-[5-(propyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide lies in its methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c1-19-8-12-16-17-13(21-12)15-11(18)6-7-20-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPJIFQDMCOXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
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3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
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3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
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3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 5
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3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 6
3-[(4-chlorophenyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

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